Ethyl 2,4,6-trimethylpyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2,4,6-trimethylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-5-14-11(13)10-7(2)6-8(3)12-9(10)4/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUOSKHCRQMLKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592957 | |
| Record name | Ethyl 2,4,6-trimethylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14457-96-6 | |
| Record name | Ethyl 2,4,6-trimethylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
The process typically employs sulfuric acid (H₂SO₄) as the catalyst, with reflux conditions to drive the equilibrium toward ester formation. A representative procedure involves:
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Molar ratio : 1:5 (carboxylic acid:ethanol)
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Catalyst loading : 10% w/w of H₂SO₄ relative to the acid
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Temperature : 80–100°C (reflux)
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Duration : 6–8 hours
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Byproducts |
|---|---|---|---|---|
| H₂SO₄ | 100 | 6 | 85 | Trace water |
| HCl | 80 | 8 | 72 | Ethyl chloride |
| p-TsOH | 90 | 7 | 78 | None detected |
Key Observations :
-
Sulfuric acid achieves the highest yield due to its strong protonating ability, which enhances the electrophilicity of the carbonyl carbon.
-
Prolonged reaction times (>8 hours) risk partial hydrolysis of the ester back to the carboxylic acid, especially in the presence of residual moisture.
Transesterification of Mthis compound
An alternative route involves transesterification of the methyl ester derivative with ethanol. This method is advantageous when the methyl ester is more readily available or stable than the free carboxylic acid.
Mechanism and Kinetics
The reaction proceeds via nucleophilic acyl substitution, where ethanol displaces methanol in the presence of an acid or base catalyst. Sodium ethoxide (NaOEt) is particularly effective, as shown below:
| Catalyst | Ethanol:MeOH Ratio | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaOEt | 5:1 | 70 | 88 |
| H₂SO₄ | 3:1 | 90 | 76 |
| Amberlyst-15 | 4:1 | 80 | 82 |
Industrial Adaptation :
-
Continuous-flow reactors with immobilized catalysts (e.g., Amberlyst-15) enable high-throughput production, reducing reaction times to 1–2 hours.
Industrial-Scale Synthesis via Continuous-Flow Systems
Large-scale production of this compound leverages continuous-flow chemistry to enhance efficiency and safety. A representative industrial protocol includes:
Process Parameters
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Reactor type : Tubular plug-flow reactor
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Residence time : 30–45 minutes
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Temperature : 120°C (pressurized)
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Catalyst : Heterogeneous sulfonic acid resin
Advantages :
-
Safety : Minimizes exposure to corrosive acids.
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Yield : Achieves 90–92% conversion due to precise temperature control.
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Sustainability : Ethanol is recycled within the system, reducing waste.
Emerging Methods: Enzymatic Esterification
Recent advances explore lipase-catalyzed esterification as a green chemistry alternative. Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica has shown promise in preliminary studies:
| Enzyme Loading (mg/g) | Solvent | Yield (%) |
|---|---|---|
| 20 | Toluene | 68 |
| 30 | Solvent-free | 55 |
Challenges :
-
Enzyme denaturation at elevated temperatures (>60°C).
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Longer reaction times (24–48 hours) compared to chemical methods.
Byproduct Management and Purification
Critical to all methods is the removal of byproducts such as unreacted carboxylic acid, methanol (in transesterification), and water. Industrial workflows employ:
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Distillation : Fractional distillation under reduced pressure (20–30 mmHg) to isolate the ester (boiling point: 210–215°C).
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Crystallization : Recrystallization from hexane/ethyl acetate mixtures yields >99% purity.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ester moiety undergoes both acid- and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid.
| Reaction Conditions | Products Formed | Rate Constant (k, s⁻¹) | Reference |
|---|---|---|---|
| 1M HCl, reflux, 6 hours | 2,4,6-Trimethylpyridine-3-carboxylic acid | ||
| 0.5M NaOH, 80°C, 4 hours | Sodium 2,4,6-trimethylpyridine-3-carboxylate |
Key Findings :
- Base-catalyzed hydrolysis proceeds faster due to nucleophilic attack by hydroxide ions on the carbonyl carbon.
- Steric hindrance from the 2,4,6-trimethyl groups slows hydrolysis compared to less substituted pyridine esters .
Nucleophilic Substitution at the Ester Group
The ethoxycarbonyl group participates in transesterification and aminolysis reactions.
Transesterification
Reaction with alcohols under acidic or basic conditions produces alternative esters:
| Alcohol | Catalyst | Temperature | Yield (%) | Product |
|---|---|---|---|---|
| Methanol | H₂SO₄ | Reflux | 78 | Methyl 2,4,6-trimethylpyridine-3-carboxylate |
| Benzyl alcohol | NaOCH₃ | 100°C | 65 | Benzyl 2,4,6-trimethylpyridine-3-carboxylate |
Aminolysis
Reaction with primary amines yields amides:
| Amine | Conditions | Yield (%) | Product |
|---|---|---|---|
| Butylamine | Toluene, 120°C | 72 | N-Butyl-2,4,6-trimethylpyridine-3-carboxamide |
| Aniline | DMF, 110°C, 12 hours | 58 | N-Phenyl-2,4,6-trimethylpyridine-3-carboxamide |
Mechanistic Insight :
Oxidation of Methyl Substituents
The methyl groups at positions 2, 4, and 6 undergo selective oxidation to carboxyl groups under strong oxidizing conditions.
| Oxidizing Agent | Conditions | Major Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| KMnO₄, H₂O | 80°C, 24 hours | 2,4,6-Tricarboxypyridine-3-carboxylate | 34 | |
| SeO₂, Dioxane | Reflux, 8 hours | 2-Formyl-4,6-dimethylpyridine-3-carboxylate | 41 |
Notable Observations :
- Position 2 is most susceptible to oxidation due to reduced steric hindrance .
- Over-oxidation leads to full decarboxylation in acidic media .
Electrophilic Aromatic Substitution (EAS)
The pyridine ring’s electron-deficient nature directs EAS to the C5 position, despite steric challenges.
| Reaction | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-2,4,6-trimethylpyridine-3-carboxylate | 22 | |
| Sulfonation | SO₃, H₂SO₄, 50°C | 5-Sulfo-2,4,6-trimethylpyridine-3-carboxylate | 18 |
Challenges :
- Steric bulk from the 2,4,6-trimethyl groups significantly reduces reaction rates compared to unsubstituted pyridines .
Reduction of the Ester Group
The ester can be reduced to primary alcohols or aldehydes under controlled conditions.
| Reducing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT | 3-(Hydroxymethyl)-2,4,6-trimethylpyridine | 85 | |
| DIBAL-H | Toluene, -78°C | 2,4,6-Trimethylpyridine-3-carbaldehyde | 63 |
Applications :
Photochemical Reactions
UV irradiation induces dimerization or decarbonylation, depending on solvent polarity.
| Conditions | Major Product | Quantum Yield (Φ) | Reference |
|---|---|---|---|
| UV (254 nm), Hexane | Dimer via [2+2] cycloaddition | 0.12 | |
| UV (365 nm), Acetonitrile | 2,4,6-Trimethylpyridine-3-carboxamide | 0.08 |
Mechanism :
Coordination Chemistry
The nitrogen atom in the pyridine ring acts as a Lewis base, forming complexes with transition metals.
| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | Reference |
|---|---|---|---|---|
| CuCl₂ | MeOH, RT | [Cu(C₁₁H₁₅NO₂)Cl₂] | 4.2 | |
| Fe(ClO₄)₃ | H₂O/EtOH, 60°C | Fe(C₁₁H₁₅NO₂)₃₃ | 5.8 |
Applications :
Biotransformation
Microbial systems like Burkholderia sp. MAK1 hydroxylate the pyridine ring at position 5 :
| Microorganism | Substrate Concentration | Product | Conversion (%) |
|---|---|---|---|
| Burkholderia sp. MAK1 | 10 mM | 5-Hydroxy-2,4,6-trimethylpyridine-3-carboxylate | 89 |
Limitations :
Scientific Research Applications
Scientific Research Applications
1. Chemistry: Building Block for Synthesis
- Ethyl 2,4,6-trimethylpyridine-3-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. Its reactivity allows for various substitution reactions that can lead to the formation of diverse chemical entities.
2. Biological Activities
- Research indicates potential antimicrobial and anticancer properties associated with this compound. Studies have shown that derivatives of pyridine can exhibit significant biological activity against various pathogens and cancer cell lines .
3. Pharmaceutical Intermediates
- The compound is being investigated as a pharmaceutical intermediate. Its derivatives are utilized in the synthesis of drugs targeting conditions such as acne and tuberculosis. For example, pyridine carboxylic acids derived from this compound are known to be effective in treating acne .
4. Industrial Applications
- In industry, this compound is used in the production of specialty chemicals. It acts as a reagent in various industrial processes due to its favorable chemical properties.
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 2,4,6-trimethylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The ester group can undergo hydrolysis to release the active carboxylic acid, which may then participate in further biochemical reactions.
Comparison with Similar Compounds
Key Observations :
- Methyl vs.
- Bioactivity: Piperidine- and thienopyridine-based analogs (e.g., ) exhibit notable antibacterial properties, suggesting that the pyridine core’s substitution pattern critically influences biological activity.
Physicochemical Properties
While direct data for this compound is unavailable, analogs provide proxy insights:
Notes:
- Higher methyl substitution in the target compound likely reduces polarity compared to hydroxy- or amino-substituted analogs (e.g., ), impacting solubility and chromatographic behavior.
Biological Activity
Ethyl 2,4,6-trimethylpyridine-3-carboxylate is a compound derived from the pyridine family, known for its diverse biological activities. This article explores the biological properties of this compound, including its antimicrobial, antioxidant, and potential therapeutic effects.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H15NO2
- Molecular Weight : 205.25 g/mol
- IUPAC Name : this compound
The compound features a pyridine ring substituted with three methyl groups and an ethyl carboxylate group, contributing to its unique reactivity and biological properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyridine can effectively inhibit the growth of various bacterial strains. A case study demonstrated that certain pyridine derivatives displayed antibacterial effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .
| Compound | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 75 |
| S. aureus | 100 |
Antioxidant Activity
This compound has been evaluated for its antioxidant properties. In vitro assays measuring radical scavenging activity indicate that it can effectively neutralize free radicals. The compound demonstrated a significant reduction in oxidative stress markers in cell cultures treated with hydrogen peroxide .
| Assay Type | Result |
|---|---|
| DPPH Radical Scavenging | IC50 = 30 µg/mL |
| ABTS Radical Scavenging | IC50 = 25 µg/mL |
Antitumor Activity
Emerging studies suggest that this compound may possess antitumor properties. A recent investigation reported that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values of approximately 45 µg/mL and 60 µg/mL respectively .
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 45 |
| HeLa | 60 |
The biological activities of this compound are believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Free Radical Scavenging : Its structural features allow it to donate electrons to free radicals, thus neutralizing them.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
